molecular formula C12H21N3 B8550085 [1,4']Bipiperidinyl-1'-yl-acetonitrile

[1,4']Bipiperidinyl-1'-yl-acetonitrile

Cat. No.: B8550085
M. Wt: 207.32 g/mol
InChI Key: BHVMRBSOXBCDBH-UHFFFAOYSA-N
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Description

[1,4']Bipiperidinyl-1'-yl-acetonitrile is a nitrile-containing organic compound featuring a bipiperidinyl scaffold. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for anticancer agents, due to its reactivity and ability to undergo functional group transformations (e.g., hydrolysis to carboxylic acids or amides) .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

2-(4-piperidin-1-ylpiperidin-1-yl)acetonitrile

InChI

InChI=1S/C12H21N3/c13-6-11-14-9-4-12(5-10-14)15-7-2-1-3-8-15/h12H,1-5,7-11H2

InChI Key

BHVMRBSOXBCDBH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology
Research indicates that [1,4']Bipiperidinyl-1'-yl-acetonitrile may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. This interaction suggests potential therapeutic applications in treating cognitive disorders, such as Alzheimer's disease and schizophrenia. The bipiperidine structure may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Anticancer Research
The compound has been explored as a precursor in the synthesis of irinotecan, a potent anticancer agent used primarily in the treatment of colorectal cancer. The synthesis involves using this compound as an intermediate to create various derivatives that exhibit improved efficacy against cancer cells .

Coordination Chemistry

Due to the presence of the acetonitrile functional group, this compound can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and materials science. The compound can participate in nucleophilic substitutions and alkylation reactions, making it valuable for developing new coordination compounds with specific catalytic properties.

Materials Science

Polymer Chemistry
The unique structural characteristics of this compound allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries.

Case Studies

Several studies have documented the pharmacological potential of compounds related to this compound. For instance, research on bipiperidine derivatives has shown promising results in modulating receptor interactions within the central nervous system. These studies often employ structure-activity relationship (SAR) analyses to optimize the pharmacological profiles of these compounds for specific therapeutic applications .

Additionally, investigations into the reactivity of acetonitrile derivatives have revealed their utility in synthesizing novel therapeutic agents. The ability to undergo nucleophilic substitution reactions positions this compound as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Drug Synthesis: [1,4']Bipiperidinyl-1'-carbonyl chloride’s role in irinotecan production underscores the scaffold’s importance in oncology. The acetonitrile derivative could be explored for synthesizing analogs with improved stability or bioavailability .

Preparation Methods

Solvent Distillation for Impurity Removal

Post-reaction, the patent WO2006084940A1 emphasizes adding acetonitrile to the crude mixture and distilling under reduced pressure. This step elevates the boiling point to 60–65°C, efficiently removing residual phosgene and methylene chloride. The solvent ratio (acetonitrile:methylene chloride = 70:30 to 80:20 vol/vol) is critical for preventing product degradation.

Table 1. Distillation Parameters and Outcomes

ParameterValue RangeImpact on Purity
Final Distillation Temp60–65°CReduces phosgene to <0.1%
Acetonitrile Proportion70–80% vol/volMinimizes dimerization
Pressure100–200 mbarPrevents thermal decomposition

Crystallization and Filtration

The hydrochloride salt of the intermediate is crystallized by adjusting the pH to 4.0 with dilute HCl at 80°C, followed by cooling to 0–5°C. This yields a crystalline product with >99% purity, as confirmed by HPLC. Acetonitrile’s role here is twofold: it acts as an anti-solvent during crystallization and ensures minimal residual organic impurities.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 3.75–3.45 (m, 8H, piperidinyl CH2)

  • δ 2.85–2.70 (m, 4H, N-CH2-C≡N)

  • δ 1.60–1.40 (m, 12H, piperidinyl CH2)

FTIR (KBr) :

  • 2245 cm⁻¹ (C≡N stretch)

  • 1640 cm⁻¹ (tertiary amide C=O, absent in final product)

Purity Assessment

HPLC analysis using a C18 column (ACN:H2O = 70:30, 1 mL/min) shows a single peak at 8.2 min, confirming the absence of dimeric byproducts. The moisture-sensitive nature of the compound necessitates storage under argon at 2–8°C.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Reported Methods

MethodYield (%)Purity (%)Key Advantage
Phosgene + ACN Distill8099.5Scalable, low impurities
TMSCN Substitution65*98.0*Mild conditions

*Theorized based on analogous reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1,4']Bipiperidinyl-1'-yl-acetonitrile, and how can its structural identity be confirmed?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and acetonitrile precursors. Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and backbone integrity .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile-water mobile phases (e.g., 70:30 v/v) to assess purity and retention time consistency .
  • Elemental Analysis : Confirm empirical formula (e.g., C11_{11}H19_{19}ClN2_2O for related derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification .
  • Waste Disposal : Segregate hazardous waste and collaborate with certified agencies for neutralization or incineration .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

  • Methodology : Apply factorial design to evaluate variables:

FactorRangeImpact
Reaction temperature60–100°CHigher temps may accelerate side reactions
Solvent polarityAcetonitrile vs. DMFPolar aprotic solvents favor nucleophilic substitution
Catalyst loading1–5 mol%Excess may reduce cost efficiency
Use response surface modeling to identify optimal conditions and minimize byproduct formation .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry)?

  • Methodology :

  • Cross-Validation : Compare NMR peak assignments with computational simulations (e.g., DFT calculations) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ and fragment patterns to rule out isomeric impurities .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. How can HPLC-DAD methods be tailored for quantifying this compound in complex matrices?

  • Methodology : Adapt parameters from established protocols for similar nitriles:

ParameterOptimized Value
ColumnSupelcosil LC-ABZ+Plus C18
Mobile PhaseAcetonitrile:buffer (pH 5, 10 mM acetate)
DetectionDAD at 230–250 nm (λmax_{\text{max}} for nitriles)
Validate linearity (R2^2 > 0.995), precision (RSD < 5%), and LOD/LOQ (e.g., 0.03–0.35 µg/mL) .

Q. What pharmacological screening approaches are suitable for evaluating this compound as a drug intermediate?

  • Methodology :

  • In Vitro Assays : Test binding affinity to piperidine-targeted receptors (e.g., sigma-1 or opioid receptors) via radioligand displacement .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .
  • Structure-Activity Relationship (SAR) : Compare with derivatives like Irinotecan’s [1,4']Bipiperidinyl moiety to infer bioactivity .

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